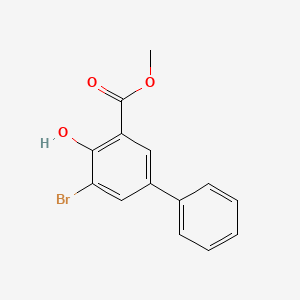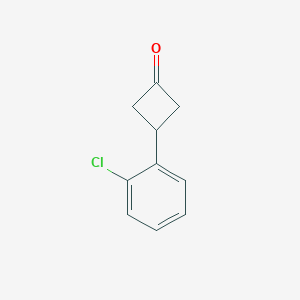
3-(2-Chlorophenyl)cyclobutanone
Descripción general
Descripción
“3-(2-Chlorophenyl)cyclobutanone” is an organic compound . It is a derivative of cyclobutanone, which is a four-membered cyclic ketone . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “3-(2-Chlorophenyl)cyclobutanone” is C10H9ClO . The InChI code is 1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 .
Physical And Chemical Properties Analysis
“3-(2-Chlorophenyl)cyclobutanone” has a molecular weight of 180.63 . It is a liquid at room temperature . Its density is 1.257±0.06 g/cm3 (Predicted), and its boiling point is 273.1±40.0 °C (Predicted) .
Aplicaciones Científicas De Investigación
1. Anticonvulsant and Antinociceptive Activity
- Summary of Application : A new series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Methods of Application : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests .
- Results or Outcomes : The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid . It also showed no significant cytotoxic effect .
2. Total Synthesis of Cyclobutane-Containing Natural Products
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the total synthesis of cyclobutane-containing natural products .
- Methods of Application : The synthesis involves an intramolecular cyclization via the carbanion mediated ring opening of the epoxide, followed by silylation .
- Results or Outcomes : This transformation allowed the total synthesis of 4 in 52 steps and 0.18% overall yield .
3. Stereocontrolled Synthesis
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the enantio- and diastereoselective desymetrization of 3-substituted cyclobutanones .
- Methods of Application : The process involves a N-phenylsulfonyl-(S)-proline catalyzed aldol reaction .
- Results or Outcomes : The reaction affords the corresponding 2,3-functionalized cyclobutanones in good yield and with excellent diastereo- and enantioselectivity .
4. Natural Product Synthesis
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the total synthesis of complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids .
- Methods of Application : The synthesis involves an intramolecular cyclization via the carbanion mediated ring opening of the epoxide, followed by silylation .
- Results or Outcomes : This transformation allowed the total synthesis of the product in 52 steps and 0.18% overall yield .
5. Chemical Supplier
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is commercially available and can be purchased from chemical suppliers for use in various research and industrial applications .
6. Asymmetric 1,4-C-H Alkylation
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the stereoselective construction of cyclobutanone structures .
- Methods of Application : The process involves a catalytic radical process for asymmetric 1,4-C-H alkylation of diazoketones .
- Results or Outcomes : This method allows for the stereoselective construction of cyclobutanone structures .
7. DNA-Templated Cationic [2 + 2] Photodimerization
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the DNA-templated cationic [2 + 2] photodimerization process .
- Methods of Application : The synthetic utility was demonstrated by application to the synthesis of cycloaplysinopsin-type natural products such as dictazole B .
- Results or Outcomes : This process was developed by Evanno, Poupon, Smietana, Arseniyadis and co-workers .
8. Asymmetric 1,4-C-H Alkylation of Diazoketones
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .
- Methods of Application : The key to success is the optimization of the Co (II)-based metalloradical catalyst through judicious modulation of a D2 -symmetric chiral amidoporphyrin ligand to adopt proper steric, electronic, and chiral environments .
- Results or Outcomes : This process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .
9. Stereospecific Gold (I)-Catalyzed Rearrangement
- Summary of Application : 3-(2-Chlorophenyl)cyclobutanone is used in the stereospecific gold (I)-catalyzed rearrangement of 1-alkynyl cyclobutanols and cyclopropanols .
- Methods of Application : The reaction tolerates terminal alkynes as well as alkyl, aryl, and halo-substitution at the acetylenic position and substituents on the ring .
- Results or Outcomes : This process provides alkylidene cycloalkanones .
Safety And Hazards
Direcciones Futuras
In the last decade, a number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed with interesting results . Therefore, the rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHYHKZMBRCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304905 | |
| Record name | 3-(2-Chlorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)cyclobutanone | |
CAS RN |
1080636-35-6 | |
| Record name | 3-(2-Chlorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chlorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
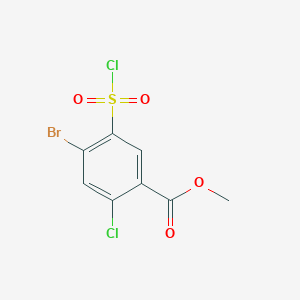
![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)
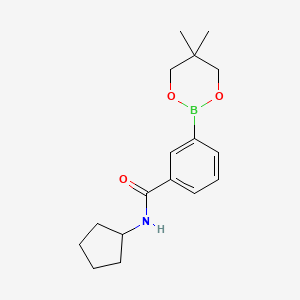
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
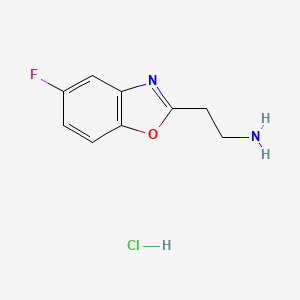
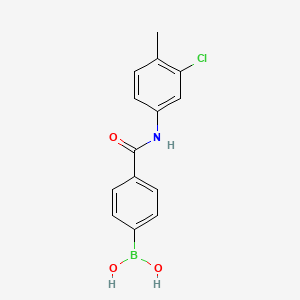
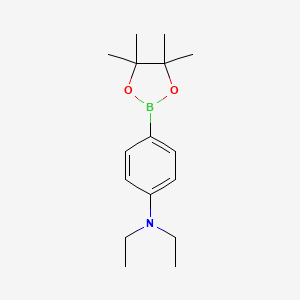
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)
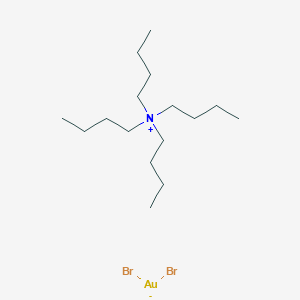
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
